molecular formula C14H19NO4S2 B2656950 5-ethyl-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-sulfonamide CAS No. 1798483-71-2

5-ethyl-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-sulfonamide

Cat. No. B2656950
CAS RN: 1798483-71-2
M. Wt: 329.43
InChI Key: SBWHPIFDYSZWNN-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)thiophene-2-sulfonamide, commonly known as EHT 1864, is a sulfonamide derivative that has gained significant attention in recent years due to its potential therapeutic applications. EHT 1864 is a small molecule inhibitor that targets the Rho family of GTPases, which play a crucial role in regulating cell motility, cytoskeletal dynamics, and gene expression. In

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, including our compound of interest, find applications in industrial chemistry as corrosion inhibitors . These molecules help protect metals and alloys from degradation caused by environmental factors, such as moisture and aggressive chemicals.

Organic Semiconductors and Electronics

The thiophene ring system plays a pivotal role in organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s electronic properties make it valuable for developing advanced materials in these fields.

Pharmacological Properties

Thiophene-based compounds exhibit diverse pharmacological effects. Our compound may have the following properties:

Drug Development

Several drugs incorporate thiophene moieties. For instance:

Synthetic Methods

Various synthetic routes lead to thiophene derivatives. Key methods include:

properties

IUPAC Name

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S2/c1-3-12-6-7-13(20-12)21(17,18)15-10-14(2,16)9-11-5-4-8-19-11/h4-8,15-16H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWHPIFDYSZWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-sulfonamide

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